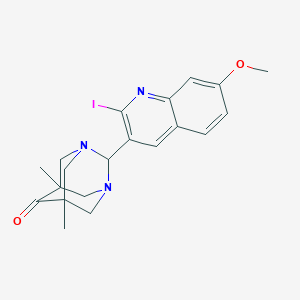![molecular formula C15H22BNO4S B2446310 N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam CAS No. 2377587-61-4](/img/structure/B2446310.png)
N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam” is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is a protein widely distributed within the central nervous system, whose function is to regulate the activation of the 5-lipoxygenase enzyme .
Synthesis Analysis
The compound has been synthesized by the Miyaura borylation and sulfonylation reactions . The total yield of the synthesis was as high as 86.73% .Molecular Structure Analysis
The structure of the compound has been identified by FT-IR, 1H NMR, and mass spectroscopy . The crystal structure of the compounds has been studied by X-ray diffraction and conformational analysis . The molecular structure has been further calculated by density functional theory (DFT), and the calculated data are consistent with the results of X-ray diffraction .Chemical Reactions Analysis
The title compound was readily synthesized by the sequence of the Miyaura borylation and sulfonylation reactions . The relationship between molecular electrostatic potential and frontier molecular orbitals of the title compound revealed nucleophilic reactivity and high stability of the product .Physical And Chemical Properties Analysis
The compound exists as a monoclinic crystal system with a P2 1 /c spatial group . The unit cell dimensions are: a = 14.0258 (8) Å, b = 8.6643 (5) Å, c = 13.2719 (7) Å, β = 95.507 (2)°, V = 1605.41 (16) Å 3, Z = 4, Rgt ( F) = 0.0536 (2045), wRref ( F2) = 0.1279 (3184), T = 110.0 K .Scientific Research Applications
Organic Synthesis and Drug Intermediates
Organoboron compounds, including aryl borates, play a crucial role in organic synthesis. Due to their high stability, low toxicity, and reactivity, they serve as essential intermediates. Specifically, boronic acid compounds protect diols during drug synthesis and participate in asymmetric reactions like Diels–Alder and Suzuki coupling. In drug research, boric acid derivatives act as enzyme inhibitors or specific ligand drugs. Additionally, they find applications in treating tumors, microbial infections, and anticancer therapies. Notably, boronic ester bonds are used in constructing stimulus-responsive drug carriers, allowing controlled drug release based on environmental cues such as pH, glucose, and ATP .
Drug Delivery Systems
Borate linkages, including boronic ester bonds, are employed in constructing drug carriers. These carriers can load anticancer drugs, insulin, and genes. Their simple construction conditions, biocompatibility, and responsiveness to microenvironmental changes (e.g., pH, glucose levels) make them valuable tools for targeted drug delivery .
Mechanism of Action
Future Directions
The compound has a wide range of applications in pharmacy and biology . It is not only an important intermediate in organic synthesis, but also has a wide range of applications in pharmacy and biology . In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In the drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . In addition to treating tumors and microbial infections, they can also be used to treat anticancer drugs . In addition, boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . At the same time, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc . They can not only load anti-cancer drugs, but also deliver insulin and genes . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve the controlled drug release .
properties
IUPAC Name |
2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2-thiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)12-8-5-6-9-13(12)17-10-7-11-22(17,18)19/h5-6,8-9H,7,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZBNILDZLPZDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Furan-2-ylmethyl)-N-[[4-(trifluoromethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2446230.png)
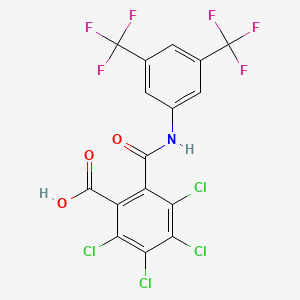
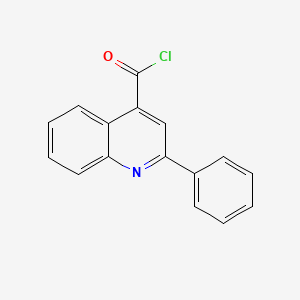
![Ethyl 5-({[3-amino-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B2446235.png)
![7-[(3-methylbenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2446238.png)
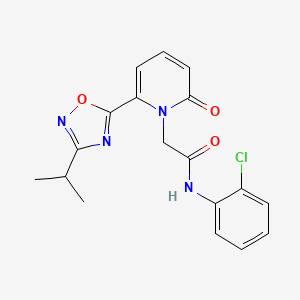
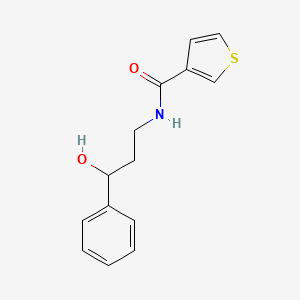
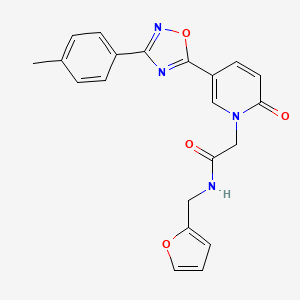
![4-[Tert-butyl(dimethyl)silyl]oxyoxane-4-carbaldehyde](/img/structure/B2446242.png)
![3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B2446245.png)
![2-[cyano(3-ethylphenyl)amino]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2446246.png)
![2-Chloro-N-[(4-chloro-3-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B2446249.png)
